4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile
Description
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile (CAS: 338773-47-0) is a nicotinonitrile derivative characterized by a pyridine core substituted with a dimethylamino group at the 4-position and a 4-methoxyanilino group at the 2-position. Its molecular formula is C₁₅H₁₆N₄O, with a molecular weight of 268.31 g/mol .
Properties
IUPAC Name |
4-(dimethylamino)-2-(4-methoxyanilino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-19(2)14-8-9-17-15(13(14)10-16)18-11-4-6-12(20-3)7-5-11/h4-9H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMPBVITSBDSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=C(C=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinonitrile Core: This step involves the reaction of a suitable pyridine derivative with a nitrile group under controlled conditions.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Attachment of the Methoxyanilino Group: The final step involves the coupling of the methoxyanilino group to the nicotinonitrile core, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the dimethylamino or methoxyanilino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or azido derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the Nicotinonitrile Core : Reaction of pyridine derivatives with nitriles.
- Introduction of the Dimethylamino Group : Nucleophilic substitution using dimethylamine.
- Attachment of the Methoxyanilino Group : Coupling reactions, often catalyzed by palladium.
Chemistry
- Building Block for Organic Synthesis : Utilized in synthesizing more complex organic molecules due to its reactive functional groups.
- Reactivity Studies : Investigated for oxidation, reduction, and substitution reactions, providing insights into reaction mechanisms and pathways.
Biology
- Biological Interactions : Studied for potential interactions with biological macromolecules such as enzymes and receptors. Its structure suggests possible modulation of biological activity .
Medicine
- Anticancer Activity : Preliminary studies indicate potential anticancer properties, particularly against cell lines like MCF-7 and HepG-2. The compound's derivatives show varying cytotoxicity levels, with IC50 values ranging from 1.25 to 42.10 µM for different cell lines .
- Anti-inflammatory Effects : Investigated for its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Industry
- Dye and Pigment Production : The compound serves as a precursor in synthesizing dyes due to its vibrant color properties and stability on various substrates .
- Material Science : Used in developing advanced materials owing to its unique chemical structure that allows for specific interactions with other materials.
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile | MCF-7 | 1.25 |
| HepG-2 | 3.76 | |
| HCT-116 | 5.28 |
Table 2: Comparison of Reactivity
| Reaction Type | Conditions | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Nitro or nitroso derivatives |
| Reduction | Lithium aluminum hydride | Primary or secondary amines |
| Substitution | Thionyl chloride | Halogenated derivatives |
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines. The results demonstrated that modifications to the methoxyanilino group significantly affected the cytotoxicity profile, indicating that structural variations can enhance therapeutic efficacy .
Case Study 2: Material Applications
Research conducted on the use of this compound in dyeing synthetic fibers revealed excellent fastness properties when applied to polyacrylonitrile fibers, making it suitable for industrial dyeing processes . The study highlighted the technical advantages over traditional dyes, particularly in high-temperature applications.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Nicotinonitrile derivatives differ primarily in their substituents, which dictate their electronic and steric profiles. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., dimethylamino, methoxy) enhance nucleophilicity and may increase solubility in polar solvents.
Physical Properties
Melting points and spectroscopic data highlight the impact of substituents:
Insights :
Biological Activity
4-(Dimethylamino)-2-(4-methoxyanilino)nicotinonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a nicotinonitrile core with a dimethylamino group and a methoxyanilino substituent, which contribute to its unique chemical behavior. The presence of these functional groups allows for various interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. The dimethylamino group can enhance the compound's nucleophilicity, facilitating reactions with electrophilic sites in biological systems. Additionally, the methoxy group may influence the electronic properties and solubility of the compound, affecting its bioavailability and interaction with target sites .
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 1.25 to 42.10 µM .
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against several pathogens, making it a candidate for further investigation in infectious disease treatment .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted, indicating potential for use in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Dimethylamino)-2-(4-hydroxyanilino)nicotinonitrile | Hydroxy instead of methoxy | Exhibits similar anticancer properties but varies in reactivity |
| 2-(4-Bromoanilino)-4-(dimethylamino)nicotinonitrile | Bromo group present | Notable antibacterial activity |
| 2-(4-Nitroanilino)-4-(dimethylamino)nicotinonitrile | Nitro group present | Enhanced cytotoxic effects against certain cancer types |
The distinct combination of functional groups in this compound contributes to its unique reactivity and biological profile compared to its analogs .
Case Studies
- Anticancer Efficacy : In a study evaluating the anticancer potential of various nicotinonitriles, this compound was found to significantly inhibit the growth of cancer cells, outperforming several known chemotherapeutic agents in vitro .
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, supporting its efficacy as an anticancer drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
